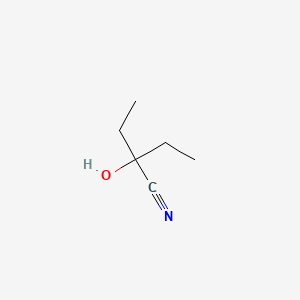

2-Ethyl-2-hydroxybutanenitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-ethyl-2-hydroxybutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-3-6(8,4-2)5-7/h8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWJRZIUNOYNJIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10188025 | |

| Record name | Butyronitrile, 2-ethyl-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34451-66-6 | |

| Record name | 2-Ethyl-2-hydroxybutanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34451-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyronitrile, 2-ethyl-2-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034451666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyronitrile, 2-ethyl-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-2-hydroxybutyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Ethyl-2-hydroxybutanenitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2Q4G4LA34 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Ethyl-2-hydroxybutanenitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties of 2-Ethyl-2-hydroxybutanenitrile, a significant intermediate in organic synthesis. The information is presented to support research and development activities in the chemical and pharmaceutical industries.

Chemical Identity and Structure

This compound, also known as 3-pentanone (B124093) cyanohydrin, is an organic compound featuring both a hydroxyl and a nitrile functional group.[1][2] Its chemical structure contributes to its unique reactivity and utility as a precursor in the synthesis of more complex molecules.[1]

Physicochemical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions. The presence of the hydroxyl group allows for hydrogen bonding, which influences its boiling point and solubility.[2] It is described as a colorless to pale yellow liquid.[2]

| Property | Value | Source(s) |

| Molecular Weight | 113.16 g/mol | [1][3] |

| Density | 0.954 g/cm³ | [4][5] |

| Boiling Point | 214.4 °C at 760 mmHg | [4][5] |

| Flash Point | 83.5 °C | [4][5] |

| Vapor Pressure | 0.0343 mmHg at 25°C | [4] |

| Water Solubility | Moderately soluble | [2] |

| logP | 1.06108 | [5] |

| Refractive Index | 1.44 | [6] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 2 | [4] |

Chemical Reactivity and Synthesis

This compound is a cyanohydrin, typically synthesized via the nucleophilic addition of hydrogen cyanide to 3-pentanone.[1] Its bifunctional nature, containing both a hydroxyl and a nitrile group, makes it a versatile intermediate for a variety of chemical transformations.[1]

Key Chemical Reactions:

-

Oxidation: The hydroxyl group can be oxidized to a ketone, or the entire molecule can be oxidized to form carboxylic acids. Common oxidizing agents for such transformations include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃).[1]

-

Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[1]

-

Substitution: The hydroxyl group can be substituted with other functional groups. For instance, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can replace the hydroxyl group with a chlorine or bromine atom, respectively.[1]

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxamide.

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

References

- 1. This compound | 34451-66-6 | Benchchem [benchchem.com]

- 2. CAS 34451-66-6: this compound [cymitquimica.com]

- 3. 2-Ethyl-2-hydroxybutyronitrile | C6H11NO | CID 36832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. 2-ethyl-2-hydroxybutyronitrile | CAS#:34451-66-6 | Chemsrc [chemsrc.com]

- 6. Page loading... [guidechem.com]

An In-depth Technical Guide to 2-Ethyl-2-hydroxybutanenitrile (CAS: 34451-66-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethyl-2-hydroxybutanenitrile, a versatile cyanohydrin intermediate. The document details its chemical and physical properties, safety information, synthesis, and key chemical transformations. Detailed experimental methodologies are provided for its synthesis and subsequent reactions, including hydrolysis, reduction, and oxidation. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and drug development, offering in-depth technical information on this valuable chemical building block.

Chemical Identity and Properties

This compound, also known as 3-pentanone (B124093) cyanohydrin or diethyl ketone cyanohydrin, is an organic compound characterized by the presence of both a hydroxyl and a nitrile functional group attached to the same carbon atom.[1][2] Its structure makes it a useful intermediate in the synthesis of a variety of more complex molecules.[1]

Chemical Structure and Identifiers

-

IUPAC Name: this compound

-

CAS Number: 34451-66-6[2]

-

Molecular Formula: C₆H₁₁NO[2]

-

Molecular Weight: 113.16 g/mol [3]

-

Synonyms: 3-Pentanone cyanohydrin, Diethyl ketone cyanohydrin, 2-Ethyl-2-hydroxybutyronitrile[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 214.4 °C at 760 mmHg | [2] |

| Flash Point | 83.5 °C | [2] |

| Density | 0.954 g/cm³ | [2] |

| Vapor Pressure | 0.0343 mmHg at 25°C | [2] |

| Solubility | Moderately soluble in water, soluble in organic solvents | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 2 | [2] |

Safety and Handling

This compound is classified as a toxic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3]

Hazard Identification

-

GHS Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H318 (Causes serious eye damage), H331 (Toxic if inhaled), H410 (Very toxic to aquatic life with long lasting effects).[3]

-

Signal Word: Danger[3]

It is crucial to consult the Safety Data Sheet (SDS) for comprehensive safety and handling information before working with this compound.

Synthesis of this compound

The primary method for the synthesis of this compound is the nucleophilic addition of a cyanide anion to the carbonyl carbon of 3-pentanone.[1][4] This reaction is a classic example of cyanohydrin formation.[4]

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon of 3-pentanone, followed by protonation of the resulting alkoxide intermediate.[5]

Caption: Mechanism of Cyanohydrin Formation.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for cyanohydrin synthesis.

Materials:

-

3-Pentanone

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

-

Diethyl ether or Dichloromethane (B109758) (for extraction)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

-

Ice bath

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve sodium cyanide in water and add 3-pentanone.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled solution of sulfuric acid or hydrochloric acid to the stirred mixture over 2-3 hours, ensuring the temperature is maintained between 0 and 10 °C.

-

After the addition is complete, continue stirring for an additional 30 minutes at the same temperature.

-

Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

The crude product can be purified by vacuum distillation.

References

An In-depth Technical Guide to the Molecular Structure and Formula of 2-Ethyl-2-hydroxybutanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and properties of 2-Ethyl-2-hydroxybutanenitrile. It includes a summary of its physicochemical properties, a detailed experimental protocol for its synthesis, and an analysis of its spectroscopic data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Molecular Structure and Properties

This compound, also known as 3-pentanone (B124093) cyanohydrin, is an organic compound with the molecular formula C₆H₁₁NO.[1][2] It is classified as a cyanohydrin, a functional group containing a hydroxyl (-OH) and a cyano (-CN) group attached to the same carbon atom.[3] This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis.

The molecule possesses a tertiary alcohol and a nitrile group on a butane (B89635) backbone, with two ethyl substituents at the second carbon position.[3] The presence of the polar hydroxyl and nitrile groups allows for hydrogen bonding, influencing its physical properties such as boiling point and solubility.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁NO | [1][2] |

| Molecular Weight | 113.16 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 34451-66-6 | [1] |

| Density | 0.954 g/cm³ | [2] |

| Boiling Point | 214.4 °C at 760 mmHg | [2] |

| Flash Point | 83.5 °C | [2] |

| Vapor Pressure | 0.0343 mmHg at 25 °C | [2] |

| XLogP3 | 1 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Exact Mass | 113.084063974 Da | [1][2] |

| Monoisotopic Mass | 113.084063974 Da | [1] |

| Topological Polar Surface Area | 44 Ų | [1] |

Synthesis of this compound

The primary method for the synthesis of this compound is the nucleophilic addition of a cyanide ion to the carbonyl group of 3-pentanone (diethyl ketone). This reaction, known as a cyanohydrin formation, is typically carried out in the presence of an acid or a base catalyst.[3][4]

The general reaction scheme is as follows:

References

An In-depth Guide to the IUPAC Nomenclature of 2-Ethyl-2-hydroxybutanenitrile

Introduction

The systematic naming of organic compounds is a cornerstone of chemistry, ensuring unambiguous communication of molecular structures. The International Union of Pure and Applied Chemistry (IUPAC) provides a set of rules for this purpose. This document provides a detailed technical breakdown of the IUPAC name for the chemical compound known as 2-Ethyl-2-hydroxybutanenitrile, elucidating the rules and principles that govern its nomenclature. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a precise understanding of chemical terminology.

Structural Analysis and Functional Group Identification

The name "this compound" describes a molecule with a central carbon chain and several attached functional groups.

-

Butanenitrile: This indicates the parent structure is a four-carbon chain (derived from butane) and contains a nitrile functional group (-C≡N).

-

2-Ethyl: An ethyl group (-CH₂CH₃) is attached as a substituent.

-

2-Hydroxy: A hydroxyl group (-OH), characteristic of alcohols, is also attached as a substituent.

-

Locants ("2-"): Both the ethyl and hydroxyl groups are located on the second carbon of the main chain.

Application of IUPAC Nomenclature Rules

The systematic name is derived by following a hierarchical set of IUPAC rules.

When a molecule contains multiple functional groups, one is designated as the "principal" group, which determines the suffix of the compound's name.[1][2] The priority of functional groups is established by IUPAC and is based on factors like the oxidation state of the carbon atom.[3]

Table 1: Functional Group Priority

| Priority | Functional Group Class | Formula | Suffix (as Principal Group) | Prefix (as Substituent) |

| Higher | Nitrile | -C≡N | -nitrile | cyano- |

| Lower | Alcohol | -OH | -ol | hydroxy- |

According to the established priority order, the nitrile group (-C≡N) has higher precedence than the hydroxyl group (-OH).[1][4][5][6] Therefore, the compound is named as a nitrile, and the hydroxyl group is treated as a substituent.

-

Selection of the Parent Chain: The longest continuous carbon chain that includes the carbon atom of the principal functional group (the nitrile) is chosen as the parent chain.[2][7] In this case, the chain consists of four carbon atoms, including the nitrile carbon. Thus, the parent alkane name is "butane".

-

Parent Name Derivation: For acyclic nitriles, the suffix "-nitrile" is appended to the name of the parent alkane.[7][8] The "e" from the alkane name is retained.

-

Parent Alkane: Butane

-

Parent Name: Butanenitrile

-

-

Numbering the Chain: The carbon chain is numbered starting from the carbon atom of the nitrile group, which is assigned as position 1 (C1).[8] This rule is implicit for terminal groups like nitriles when they are the principal group.

With the parent chain established and numbered, the remaining groups are named as substituents using prefixes.

-

Hydroxyl Group: The -OH group at position C2 is named using the prefix "hydroxy-".[4][6][9]

-

Ethyl Group: The -CH₂CH₃ group at position C2 is named as "ethyl-".

The final name is constructed by arranging the substituent names alphabetically, preceded by their locant numbers, and followed by the parent name.

-

Alphabetize Substituents: "Ethyl" comes before "hydroxy" alphabetically.

-

Add Locants: Both substituents are on carbon 2.

-

Combine Components: 2-Ethyl-2-hydroxy + butanenitrile

The final, correct IUPAC name is This compound .

Logical Diagram of Nomenclature Process

The decision-making process for naming this compound can be visualized as a workflow.

Caption: Workflow for deriving the IUPAC name of this compound.

Note: As this topic concerns chemical nomenclature, a static set of rules, the generation of experimental protocols and signaling pathways is not applicable.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 2.4 IUPAC Naming of Organic Compounds with Functional Groups – Organic Chemistry I [kpu.pressbooks.pub]

- 3. quora.com [quora.com]

- 4. m.youtube.com [m.youtube.com]

- 5. egpat.com [egpat.com]

- 6. How to Name a Compound with Multiple Functional Groups - Chemistry Steps [chemistrysteps.com]

- 7. fiveable.me [fiveable.me]

- 8. Naming Nitriles - Chemistry Steps [chemistrysteps.com]

- 9. leah4sci.com [leah4sci.com]

An In-depth Technical Guide to 2-Ethyl-2-hydroxybutanenitrile (3-Pentanone Cyanohydrin)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Ethyl-2-hydroxybutanenitrile, a versatile chemical intermediate. The document details its chemical identity, physicochemical properties, synthesis, and key chemical transformations. Detailed experimental protocols and visualizations are included to support laboratory applications and further research.

Chemical Identity and Synonyms

This compound, also widely known as 3-Pentanone cyanohydrin, is an organic compound characterized by a nitrile and a hydroxyl group attached to the same carbon atom.[1] This structure makes it a member of the cyanohydrin family of compounds. Its versatile nature as a synthetic building block stems from the reactivity of both its nitrile and hydroxyl functionalities.

Below is a comprehensive list of its synonyms and chemical identifiers for clear identification and cross-referencing in research and procurement.

| Identifier Type | Identifier |

| IUPAC Name | This compound[2] |

| Synonyms | 3-Pentanone cyanohydrin, 2-Ethyl-2-hydroxybutyronitrile, Diethyl ketone cyanohydrin, Butanenitrile, 2-ethyl-2-hydroxy-[2][3][4] |

| CAS Number | 34451-66-6[2] |

| Molecular Formula | C₆H₁₁NO[2] |

| Molecular Weight | 113.16 g/mol [2] |

| InChI Key | QWJRZIUNOYNJIQ-UHFFFAOYSA-N[2] |

| Canonical SMILES | CCC(CC)(C#N)O[2] |

| European Community (EC) Number | 252-037-9[2] |

| PubChem CID | 36832[2] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, providing essential data for experimental design and safety considerations.

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 214.4 °C at 760 mmHg[5] |

| Density | 0.954 g/cm³[5] |

| Flash Point | 83.5 °C[5] |

| Vapor Pressure | 0.0343 mmHg at 25°C |

| Refractive Index | 1.440[5] |

| pKa (Predicted) | 11.45 ± 0.29[4] |

| LogP (Predicted) | 1.06108[5] |

Synthesis of this compound

The primary method for synthesizing this compound is through the nucleophilic addition of a cyanide ion to the carbonyl carbon of 3-pentanone. This reaction, a classic example of cyanohydrin formation, is typically performed using an alkali metal cyanide salt and an acid, or by using hydrogen cyanide with a base catalyst.[6][7]

References

- 1. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]

- 2. 2-Ethyl-2-hydroxybutyronitrile | C6H11NO | CID 36832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Butyronitrile, 2-ethyl-2-hydroxy- | SIELC Technologies [sielc.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Page loading... [guidechem.com]

- 6. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physical Properties of 2-Ethyl-2-hydroxybutanenitrile

This guide provides a detailed overview of the physical properties, specifically the boiling point and density, of 2-Ethyl-2-hydroxybutanenitrile. It is intended for researchers, scientists, and professionals in the field of drug development who require precise data and experimental methodologies.

Physical Properties of this compound

This compound, also known as 3-Pentanone cyanohydrin, is an organic compound with the molecular formula C6H11NO.[1][2][3] It is characterized by the presence of both a nitrile (-CN) and a hydroxyl (-OH) functional group attached to a branched butane (B89635) backbone.[4] This structure, particularly the hydroxyl group, allows for hydrogen bonding, which influences its physical properties like boiling point and solubility.[4] It typically appears as a colorless to pale yellow liquid.[4]

Quantitative Data

The following table summarizes the key physical properties of this compound.

| Physical Property | Value | Reference |

| Boiling Point | 214.4°C at 760 mmHg | [1][2][5] |

| Density | 0.954 g/cm³ | [1][2][5] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are outlined below. These are generalized methods applicable to liquid nitriles.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For nitriles, which can have relatively high boiling points, the Thiele tube method is a suitable micro-scale technique.[6][7][8]

Apparatus:

-

Thiele tube

-

Mineral oil

-

Thermometer (0-250°C range)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Bunsen burner or heating mantle

Procedure:

-

Sample Preparation: Fill the small test tube to about half-full with this compound.

-

Capillary Insertion: Place the capillary tube into the test tube with the open end downwards.

-

Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Insert the assembly into the Thiele tube containing mineral oil, making sure the sample is immersed in the oil.

-

Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Boiling Point Determination: Continue heating until a steady stream of bubbles is observed. Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[8]

-

Record: Note the temperature on the thermometer at this point. This is the observed boiling point.

Determination of Density

The density of a liquid is its mass per unit volume. It is a fundamental physical property that can be determined using a pycnometer or, more simply, by measuring the mass of a known volume.

Apparatus:

-

Analytical balance (accurate to ±0.001 g)

-

Volumetric flask or graduated cylinder (e.g., 10 mL)

-

Pipette

-

Thermometer

Procedure:

-

Mass of Empty Container: Accurately weigh a clean, dry volumetric flask or graduated cylinder on the analytical balance. Record this mass.

-

Volume of Liquid: Carefully transfer a known volume (e.g., 10.00 mL) of this compound into the weighed container using a pipette for accuracy.

-

Mass of Container and Liquid: Weigh the container with the liquid and record the mass.

-

Temperature: Measure and record the temperature of the liquid, as density is temperature-dependent.

-

Calculation:

-

Mass of liquid = (Mass of container + liquid) - (Mass of empty container)

-

Density = Mass of liquid / Volume of liquid

-

-

Repeat: Perform the measurement multiple times and calculate the average density to ensure accuracy.

Visualizations

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of this compound.

Caption: Experimental Workflow for Physical Property Determination.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-ethyl-2-hydroxybutyronitrile | CAS#:34451-66-6 | Chemsrc [chemsrc.com]

- 3. 2-Ethyl-2-hydroxybutyronitrile | C6H11NO | CID 36832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 34451-66-6: this compound [cymitquimica.com]

- 5. lookchem.com [lookchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

Solubility characteristics of 2-Ethyl-2-hydroxybutanenitrile in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Ethyl-2-hydroxybutanenitrile, a key intermediate in various chemical syntheses. Due to the limited availability of direct quantitative solubility data for this compound in publicly accessible literature, this guide leverages data from structurally analogous cyanohydrins, namely acetone (B3395972) cyanohydrin (2-hydroxy-2-methylpropanenitrile) and 2-hydroxy-2-methylbutanenitrile, to provide a robust predictive assessment.

Introduction to this compound

This compound, also known as 3-pentanone (B124093) cyanohydrin, is an organic compound featuring both a hydroxyl and a nitrile functional group attached to the same carbon atom. Its structure, possessing both a polar hydroxyl group capable of hydrogen bonding and a moderately polar nitrile group, alongside a C6 hydrocarbon backbone, dictates its solubility behavior. The presence of these functional groups allows for interactions with a range of solvents, from polar protic to aprotic organic solvents.

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C6H11NO | [1] |

| Molecular Weight | 113.16 g/mol | [1] |

| LogP | ~1 | [2][3] |

| Description | Colorless to pale yellow liquid | [4] |

The octanol-water partition coefficient (LogP) of approximately 1 suggests a slight preference for lipophilic environments over aqueous media, which aligns with qualitative observations of its solubility.

Solubility Characteristics

General descriptions indicate that this compound exhibits "moderate solubility in water" and is "soluble in organic solvents"[4]. To provide a more quantitative understanding, the following sections present data from closely related cyanohydrins.

Aqueous Solubility

Table 1: Aqueous Solubility of Analogous Cyanohydrins

| Compound | Molecular Formula | Water Solubility | Reference |

| Acetone cyanohydrin | C4H7NO | Miscible / Very Soluble | [5][6][7][10] |

| 2-Hydroxy-2-methylbutanenitrile | C5H9NO | 25.1 g/L (Predicted) | [8][9] |

| This compound | C6H11NO | Moderate (Estimated) | [4] |

Solubility in Organic Solvents

This compound is generally described as being soluble in organic solvents[4]. Data for acetone cyanohydrin indicates it is soluble in common organic solvents such as ethanol (B145695), ether, acetone, benzene, and chloroform, but insoluble in petroleum ether and carbon disulfide[6][10][11]. It is expected that this compound would exhibit a similar solubility pattern, with good solubility in polar and moderately polar organic solvents.

Table 2: Qualitative Solubility of Acetone Cyanohydrin in Organic Solvents

| Solvent | Solubility | Reference |

| Ethanol | Very Soluble | [6][10] |

| Diethyl Ether | Very Soluble | [6][10] |

| Acetone | Soluble | [10] |

| Benzene | Soluble | [10] |

| Chloroform | Soluble | [10] |

| Petroleum Ether | Insoluble / Slightly Soluble | [6][11] |

| Carbon Disulfide | Insoluble | [11] |

Based on this, this compound is predicted to be miscible with or highly soluble in polar protic solvents like ethanol and polar aprotic solvents like acetone. Its solubility in nonpolar solvents is likely to be lower.

Experimental Protocols for Solubility Determination

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method . This method involves equilibrating an excess of the solid or liquid solute with the solvent of interest over a defined period, followed by the quantification of the dissolved solute in a saturated solution.

Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., water, ethanol, acetone)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solute should be clearly visible to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solute to settle. Alternatively, centrifuge the samples to pellet the undissolved solute.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectroscopy method to determine the concentration of this compound.

Analytical Quantification

HPLC Method:

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. The exact ratio should be optimized for good peak shape and retention time.

-

Detection: UV detection at a wavelength where the compound has significant absorbance.

-

Quantification: A calibration curve is constructed by preparing a series of standard solutions of known concentrations of this compound. The concentration of the unknown sample is determined by comparing its peak area to the calibration curve.

UV-Vis Spectroscopy Method:

-

Wavelength Selection: The wavelength of maximum absorbance (λmax) for this compound is determined by scanning a solution of the compound across a range of UV-Vis wavelengths.

-

Quantification: A calibration curve is generated by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of the unknown sample is then calculated using the Beer-Lambert law.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Caption: Workflow for Solubility Determination via the Shake-Flask Method.

Conclusion

While direct quantitative solubility data for this compound remains elusive in the public domain, a strong predictive understanding can be established based on its physicochemical properties and the known solubility of its structural analogs. The compound is expected to have moderate solubility in water and good solubility in a range of common organic solvents. For precise quantitative data, the detailed experimental protocols provided in this guide, centered around the robust shake-flask method, are recommended. This information is critical for professionals in research and drug development for applications such as reaction solvent selection, purification process design, and formulation development.

References

- 1. 2-Ethyl-2-hydroxybutyronitrile | C6H11NO | CID 36832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. lookchem.com [lookchem.com]

- 4. CAS 34451-66-6: this compound [cymitquimica.com]

- 5. 2-Hydroxy-2-methylpropionitrile(75-86-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. Acetone cyanohydrin CAS#: 75-86-5 [m.chemicalbook.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. benchchem.com [benchchem.com]

- 9. Human Metabolome Database: Showing metabocard for (2R)-2-Hydroxy-2-methylbutanenitrile (HMDB0060309) [hmdb.ca]

- 10. Acetone Cyanohydrin | C4H7NO | CID 6406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chembk.com [chembk.com]

Unveiling the Biological Potential of 2-Ethyl-2-hydroxybutanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-2-hydroxybutanenitrile, a cyanohydrin derivative, is a molecule of growing interest in the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its known biological activities, supported by available quantitative data, detailed experimental methodologies for its study, and a toxicological profile. The document explores its potential as an antimicrobial and cytotoxic agent, its interaction with metabolic enzymes, and the proposed mechanisms underlying its biological effects. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic and toxicological properties of this compound and related aliphatic nitriles.

Introduction

This compound (CAS No: 34451-66-6) is an organic compound featuring a nitrile and a hydroxyl functional group attached to the same carbon atom.[1] This structure, characteristic of a cyanohydrin, imparts specific chemical reactivity that is believed to be the basis of its biological activities.[1] Preliminary studies have suggested that this compound exhibits a range of biological effects, including antimicrobial and cytotoxic properties.[1] Furthermore, like other aliphatic nitriles, its toxicological profile is of significant interest.[2] This document aims to consolidate the current understanding of the biological activities of this compound, providing a technical resource for the scientific community.

Synthesis of this compound

The synthesis of this compound typically follows the well-established cyanohydrin reaction, involving the nucleophilic addition of a cyanide anion to a ketone. A representative protocol for the synthesis of a similar cyanohydrin is provided below.

Representative Experimental Protocol: Synthesis of a Cyanohydrin

Materials:

-

Ketone (e.g., 3-pentanone (B124093) for the synthesis of this compound)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

An acid (e.g., sulfuric acid or hydrochloric acid)

-

An appropriate solvent (e.g., water, ethanol)

-

Diethyl ether or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying

Procedure:

-

The ketone is dissolved in a suitable solvent in a reaction vessel equipped with a stirrer and cooled in an ice bath.

-

A solution of sodium cyanide or potassium cyanide in water is prepared and slowly added to the ketone solution while maintaining a low temperature.

-

An acid is then added dropwise to the reaction mixture to generate hydrocyanic acid (HCN) in situ, which then reacts with the ketone. The pH is typically maintained in a slightly acidic to neutral range.

-

The reaction is stirred for several hours at a controlled low temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction mixture is neutralized.

-

The aqueous layer is extracted multiple times with an organic solvent like diethyl ether.

-

The combined organic extracts are washed with brine and dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude cyanohydrin product.

-

The product can be further purified by distillation under reduced pressure.

Note: This is a general procedure and the specific conditions (temperature, reaction time, concentrations) need to be optimized for the synthesis of this compound. Extreme caution must be exercised when handling cyanide salts and hydrocyanic acid due to their high toxicity. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[3]

Potential Biological Activities

Preliminary in vitro studies have indicated that this compound possesses antimicrobial and cytotoxic activities. Furthermore, its chemical structure suggests potential interactions with metabolic enzyme systems.

Antimicrobial Activity

Initial research suggests that this compound may have antimicrobial effects against certain bacterial strains.[1] One study indicated a significant reduction in the growth of Staphylococcus aureus at concentrations above 100 µg/mL.[1] The proposed mechanism for its antimicrobial action involves the disruption of the bacterial cell membrane integrity, leading to cell death.[1]

Cytotoxic Activity

In vitro studies have demonstrated the dose-dependent cytotoxic effects of this compound on cancer cell lines.[1] An IC50 value of approximately 50 µM was reported for the MCF-7 breast cancer cell line, indicating moderate potency.[1] This cytotoxic activity suggests that the compound may interfere with essential cellular processes, making it a candidate for further investigation in cancer research.[1]

Enzyme Inhibition

This compound has been investigated for its potential to inhibit specific enzymes. Of particular note is its potential to inhibit cytochrome P450 (CYP450) enzymes, which are crucial for the metabolism of a wide range of xenobiotics, including drugs.[1] Inhibition of CYP450 enzymes can lead to significant drug-drug interactions and alter the pharmacokinetic profile of co-administered therapeutic agents.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound.

Table 1: Cytotoxicity Data

| Cell Line | Assay Type | Endpoint | Value | Reference |

| MCF-7 (Human Breast Adenocarcinoma) | Not specified | IC50 | ~50 µM | [1] |

Table 2: Antimicrobial Activity Data

| Organism | Assay Type | Endpoint | Value | Reference |

| Staphylococcus aureus | Not specified | MIC | >100 µg/mL | [1] |

Table 3: Acute Toxicity Data

| Species | Route of Administration | Endpoint | Value | Reference |

| Mouse | Intraperitoneal | LD50 | 1 mg/kg | Not explicitly cited, but available in toxicological databases. |

Experimental Protocols for Biological Activity Assessment

The following are representative protocols for assessing the biological activities of this compound.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

MCF-7 cells (or other cancer cell lines)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the existing medium from the wells and add 100 µL of the various concentrations of the test compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Antimicrobial Susceptibility Test (Broth Microdilution Method for MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound required to inhibit the growth of a specific bacterium.

Materials:

-

Staphylococcus aureus (or other bacterial strains)

-

Mueller-Hinton Broth (MHB)

-

This compound

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland standard

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add the standardized bacterial suspension to each well containing the diluted compound. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Cytochrome P450 Inhibition Assay

Objective: To determine the inhibitory potential of this compound on the activity of specific CYP450 isoforms.

Materials:

-

Human liver microsomes or recombinant CYP450 enzymes

-

Specific probe substrates for each CYP450 isoform (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9)

-

NADPH regenerating system

-

This compound

-

Incubation buffer (e.g., potassium phosphate (B84403) buffer)

-

LC-MS/MS system for metabolite quantification

Procedure:

-

Prepare a series of concentrations of this compound.

-

In a reaction mixture, combine human liver microsomes or recombinant enzymes, the probe substrate, and the test compound at various concentrations in the incubation buffer.

-

Pre-incubate the mixture at 37°C for a short period.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate the reaction for a specific time at 37°C.

-

Terminate the reaction by adding a quenching solution (e.g., acetonitrile).

-

Analyze the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

-

Calculate the percentage of inhibition of the CYP450 enzyme activity at each concentration of the test compound compared to a vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects are not yet fully elucidated. However, based on its chemical structure and the known toxicology of related compounds, a general mechanism can be proposed.

The biological activity is likely attributable to the presence of the hydroxyl and nitrile functional groups, which can participate in hydrogen bonding and nucleophilic reactions with biological macromolecules such as enzymes and receptors.[1]

The toxicity of aliphatic nitriles is often linked to the metabolic release of cyanide.[2] This process is typically mediated by cytochrome P450 enzymes, which hydroxylate the carbon atom alpha to the nitrile group, forming an unstable cyanohydrin that can then release cyanide.[2] Cyanide is a potent inhibitor of cellular respiration, specifically targeting cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[2] Inhibition of this enzyme disrupts the production of ATP, leading to cellular energy depletion and ultimately cell death. This proposed mechanism could contribute to the observed cytotoxicity of this compound.

References

An In-depth Technical Guide to the Mechanism of Action of 2-Ethyl-2-hydroxybutanenitrile in Chemical Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethyl-2-hydroxybutanenitrile, a cyanohydrin of significant interest in organic synthesis. The document details its core mechanism of action, formation, and subsequent chemical transformations. Key sections are dedicated to its synthesis, with available quantitative data, and its primary reactions, including oxidation and reduction. While specific experimental data for this compound is limited in published literature, this guide compiles available information and provides protocols for analogous compounds to serve as a practical reference. Spectroscopic data for characterization is also presented. This guide is intended for researchers, scientists, and drug development professionals utilizing cyanohydrins as versatile intermediates in the synthesis of fine chemicals and pharmacologically active molecules.

Introduction

This compound, also known as 3-pentanone (B124093) cyanohydrin, is an organic compound featuring a nitrile and a hydroxyl group attached to the same carbon atom.[1] Its molecular formula is C₆H₁₁NO.[1][2] This structure makes it a valuable intermediate in organic synthesis, as the two functional groups can be selectively transformed into a variety of other moieties, such as carboxylic acids, amines, and amino alcohols, which are common in pharmaceuticals and agrochemicals.[3][4] Understanding the mechanism of its formation and its reactivity is crucial for its effective application in multi-step syntheses.

Core Mechanism of Action: Cyanohydrin Formation

The primary mechanism associated with this compound is its formation via a nucleophilic addition reaction, specifically a cyanohydrin reaction.[4] This reaction involves the attack of a nucleophilic cyanide anion (CN⁻) on the electrophilic carbonyl carbon of 3-pentanone.

The reaction is typically base-catalyzed to increase the concentration of the cyanide nucleophile.[5] The general mechanism proceeds in two main steps:

-

Nucleophilic Attack: The cyanide ion attacks the partially positive carbonyl carbon of 3-pentanone, breaking the pi bond of the carbonyl group and forming a tetrahedral alkoxide intermediate.

-

Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated by a proton source, such as hydrogen cyanide (HCN) or water, to yield the final this compound product.

This reaction is reversible, and the equilibrium position is influenced by steric and electronic factors of the parent ketone.

Caption: General mechanism for the formation of this compound.

Physicochemical and Spectroscopic Data

A summary of the known physical and chemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₆H₁₁NO |

| Molecular Weight | 113.16 g/mol |

| CAS Number | 34451-66-6 |

| Density | 0.954 g/cm³ |

| Boiling Point | 214.4 °C at 760 mmHg |

| Flash Point | 83.5 °C |

| Synonyms | 3-Pentanone cyanohydrin, Diethyl ketone cyanohydrin |

Note: Some physical properties are predicted values.

Spectroscopic Characterization

Predicted ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two equivalent ethyl groups and the hydroxyl proton. The ethyl groups would exhibit a triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The hydroxyl proton signal would be a singlet, and its chemical shift could vary depending on the solvent and concentration.

Predicted ¹³C NMR: The carbon NMR spectrum is predicted to show distinct signals for the nitrile carbon, the quaternary carbon bearing the hydroxyl and nitrile groups, and the two carbons of the ethyl groups.

Chemical Reactions and Transformations

This compound is a versatile synthetic intermediate due to the reactivity of its nitrile and hydroxyl groups.

Hydrolysis to α-Hydroxy Carboxylic Acid

The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding α-hydroxy carboxylic acid, 2-ethyl-2-hydroxybutanoic acid. This transformation is a common application of cyanohydrins in the synthesis of biologically relevant molecules.[4]

Caption: Hydrolysis of this compound.

Reduction to β-Amino Alcohol

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This reaction produces 1-amino-2-ethyl-2-butanol, a β-amino alcohol, which is a valuable building block in pharmaceutical synthesis.

Caption: Reduction of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are scarce. The following protocols are based on known procedures for similar cyanohydrins and should be adapted and optimized for the specific substrate.

Synthesis of this compound

Method A: Using Trimethylsilyl Cyanide (TMSCN)

This method is generally preferred for safety and yield.

-

Reaction: 3-Pentanone + Trimethylsilyl cyanide → 2-Ethyl-2-(trimethylsilyloxy)butanenitrile → this compound

-

Reagents: 3-Pentanone, Trimethylsilyl cyanide (TMSCN), a catalytic amount of a Lewis acid (e.g., ZnI₂).

-

Procedure (Adapted):

-

To a stirred solution of 3-pentanone in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere, add a catalytic amount of the Lewis acid.

-

Cool the mixture to 0 °C.

-

Slowly add TMSCN dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

-

Quench the reaction by adding a dilute aqueous acid (e.g., 1M HCl) and stir vigorously to hydrolyze the silyl (B83357) ether.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation.

-

-

Reported Yield: A yield of 64% has been reported for a similar reaction.

Method B: Using Sodium Cyanide

Caution: This reaction generates highly toxic hydrogen cyanide gas and must be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

-

Reaction: 3-Pentanone + NaCN + H⁺ → this compound

-

Reagents: 3-Pentanone, Sodium Cyanide (NaCN), an acid (e.g., acetic acid or a mineral acid).

-

Procedure (Adapted):

-

Dissolve NaCN in water and cool the solution in an ice bath.

-

In a separate flask, dissolve 3-pentanone in a suitable solvent (e.g., ethanol).

-

Slowly add the 3-pentanone solution to the cooled NaCN solution with vigorous stirring.

-

Carefully add the acid dropwise to the reaction mixture, maintaining a low temperature.

-

Stir the reaction for several hours at low temperature or overnight at room temperature.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify by vacuum distillation.

-

-

Reported Yield: A low yield of 3% has been reported under specific conditions, highlighting the preference for the TMSCN method.

Hydrolysis to 2-Ethyl-2-hydroxybutanoic Acid (General Protocol)

-

Procedure:

-

Reflux this compound with an excess of concentrated hydrochloric acid for several hours.

-

Cool the reaction mixture and extract the product with an organic solvent.

-

Dry the organic layer and remove the solvent to obtain the crude carboxylic acid, which can be purified by recrystallization or distillation.

-

Reduction to 1-Amino-2-ethyl-2-butanol (General Protocol)

-

Procedure:

-

In a dry flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous diethyl ether or THF.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of this compound in the same dry solvent to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to stir at room temperature or gently reflux until the reaction is complete.

-

Carefully quench the excess LiAlH₄ by the sequential addition of water, followed by a sodium hydroxide (B78521) solution.

-

Filter the resulting salts and wash them with ether.

-

Dry the combined organic filtrates and remove the solvent to yield the amino alcohol.

-

Role in Drug Development and Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the direct involvement of this compound in any biological signaling pathways or its use as a pharmacologically active agent itself. Its primary role in the context of drug development is as a versatile chemical intermediate.[3] The α-hydroxy acid and β-amino alcohol moieties that can be synthesized from it are common structural motifs in a wide range of pharmaceuticals. Therefore, its utility lies in providing a synthetic route to more complex molecules that may have biological activity.

Conclusion

This compound serves as a valuable intermediate in organic synthesis, with its mechanism of formation and subsequent reactions being of key interest to researchers. While detailed experimental data for this specific molecule is not abundant, the principles of cyanohydrin chemistry provide a solid framework for its application. The protocols and data presented in this guide, compiled from available literature and analogous systems, offer a foundation for the use of this compound in the synthesis of more complex target molecules in the pharmaceutical and chemical industries. Further research into the specific reaction kinetics and optimization for this compound would be beneficial for its wider application.

References

An In-depth Technical Guide to the Fundamental Reactivity of Hydroxyl and Nitrile Groups in 2-Ethyl-2-hydroxybutanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the fundamental reactivity of 2-Ethyl-2-hydroxybutanenitrile, a bifunctional molecule with significant potential in organic synthesis and drug development. The core of this document focuses on the distinct and synergistic reactivity of the hydroxyl and nitrile functional groups, which are pivotal to its utility as a chemical intermediate. This guide will delve into the synthesis of this compound, followed by a detailed exploration of the characteristic reactions of its hydroxyl and nitrile moieties, including hydrolysis, reduction, and substitution. Experimental protocols, quantitative data, and reaction pathways are presented to provide a thorough understanding of this versatile compound.

Introduction

This compound, also known as 3-pentanone (B124093) cyanohydrin, is an organic compound featuring both a hydroxyl (-OH) and a nitrile (-C≡N) group attached to the same carbon atom.[1][2] This unique structural arrangement classifies it as a cyanohydrin.[1] The presence of these two functional groups imparts a rich and varied chemical reactivity, making it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[3] The ethyl groups on the quaternary carbon introduce steric hindrance that can influence the accessibility and reactivity of the functional groups.[4] This guide will systematically explore the synthesis and the intrinsic reactivity of the hydroxyl and nitrile groups in this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₁NO | [2][5] |

| Molecular Weight | 113.16 g/mol | [2][5] |

| CAS Number | 34451-66-6 | [2][5] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Boiling Point | 214.4 °C at 760 mmHg | [5][7] |

| Density | 0.954 g/cm³ | [5][7] |

| Flash Point | 83.5 °C | [5][7] |

| Solubility | Moderately soluble in water, soluble in organic solvents | [6] |

Synthesis of this compound

The primary synthetic route to this compound is the nucleophilic addition of a cyanide anion to the carbonyl carbon of 3-pentanone.[1] This reaction is a classic example of cyanohydrin formation.[1]

Reaction Pathway

The synthesis involves the reaction of 3-pentanone with a cyanide source, typically sodium cyanide (NaCN) or potassium cyanide (KCN), in the presence of an acid or a bisulfite adduct to generate hydrocyanic acid (HCN) in situ.[4]

Experimental Protocol (Adapted)

The following is an adapted experimental protocol for the synthesis of a cyanohydrin, which can be applied to this compound.

Materials:

-

3-Pentanone

-

Sodium Cyanide (NaCN)

-

Sodium Bisulfite (NaHSO₃)

-

Water

-

Diethyl ether

-

Magnesium sulfate (B86663) (MgSO₄)

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

A solution of sodium bisulfite in water is prepared in a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, and the flask is cooled in an ice-salt bath.

-

3-Pentanone is added to the stirred sodium bisulfite solution.

-

A solution of sodium cyanide in water is then added portion-wise to the reaction mixture, maintaining a low temperature.

-

The mixture is stirred for several hours at low temperature.

-

The reaction mixture is then extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The pH of the residue is adjusted to ~5 with a few drops of concentrated HCl.

-

The crude product is purified by vacuum distillation to yield this compound.

Expected Yield: While specific yields for this reaction are not widely reported, cyanohydrin formation from ketones generally proceeds in moderate to good yields, typically in the range of 60-80%.

Reactivity of the Nitrile Group

The nitrile group in this compound is a versatile functional handle that can undergo several important transformations, most notably hydrolysis to a carboxylic acid and reduction to a primary amine.

Hydrolysis to 2-Ethyl-2-hydroxybutanoic Acid

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-ethyl-2-hydroxybutanoic acid.

Materials:

-

This compound

-

Concentrated Sulfuric Acid or Hydrochloric Acid

-

Water

Procedure:

-

This compound is mixed with an excess of aqueous acid (e.g., 50% H₂SO₄).

-

The mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC or GC).

-

The reaction mixture is cooled and extracted with a suitable organic solvent (e.g., diethyl ether).

-

The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude 2-ethyl-2-hydroxybutanoic acid can be purified by recrystallization or distillation.

Quantitative Data:

| Product | Molecular Formula | Molecular Weight | Spectroscopic Data |

| 2-Ethyl-2-hydroxybutanoic acid | C₆H₁₂O₃ | 132.16 g/mol | ¹H NMR (500 MHz, D₂O, pH 7.0) : δ 0.87 (t, 6H), 1.63-1.83 (m, 4H).[4] IR (ATR) : Broad O-H stretch (~3400 cm⁻¹), C=O stretch (~1715 cm⁻¹).[8] |

Reduction to 2-Amino-2-ethylbutan-1-ol

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[9] This reaction provides a route to β-amino alcohols.

Materials:

-

This compound

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Water

-

Sodium Hydroxide (B78521) solution

Procedure:

-

A solution of this compound in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.

-

The reaction is cooled to 0 °C and quenched by the sequential and careful addition of water, followed by a sodium hydroxide solution, and then more water.

-

The resulting precipitate is filtered off, and the filtrate is dried over a suitable drying agent.

-

The solvent is removed under reduced pressure to yield the crude 2-amino-2-ethylbutan-1-ol, which can be purified by distillation.

Quantitative Data:

| Product | Molecular Formula | Molecular Weight | Spectroscopic Data |

| 2-Amino-2-ethylbutan-1-ol | C₆H₁₅NO | 117.19 g/mol | IR (Vapor Phase) : Broad O-H and N-H stretches (~3300-3400 cm⁻¹).[4] (Predicted ¹H and ¹³C NMR data are available in public databases). |

Reactivity of the Hydroxyl Group

The tertiary hydroxyl group in this compound is less reactive than a primary or secondary alcohol due to steric hindrance. However, it can undergo certain reactions, such as substitution.

Substitution Reactions

The hydroxyl group can be substituted by a halogen using reagents like thionyl chloride (SOCl₂) or phosphorus halides (e.g., PBr₃), although the reaction may require forcing conditions due to the tertiary nature of the alcohol.

Conclusion

This compound is a functionally rich molecule whose hydroxyl and nitrile groups offer a wide array of synthetic possibilities. The nitrile group can be readily transformed into a carboxylic acid or a primary amine, providing access to α-hydroxy acids and β-amino alcohols, respectively. The tertiary hydroxyl group, while sterically hindered, can participate in substitution reactions. The interplay of these two functional groups makes this compound a valuable intermediate for the synthesis of diverse and complex target molecules in the fields of medicinal chemistry and materials science. This guide provides the fundamental knowledge and practical protocols to effectively utilize the reactivity of this compound in a research and development setting.

References

- 1. (S)-(+)-2-Amino-1-butanol(5856-62-2) 1H NMR spectrum [chemicalbook.com]

- 2. 2-Ethyl-2-hydroxybutyronitrile | C6H11NO | CID 36832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cenmed.com [cenmed.com]

- 4. 2-Amino-2-ethylbutan-1-ol | C6H15NO | CID 14325607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. Butyronitrile, 2-ethyl-2-hydroxy- | SIELC Technologies [sielc.com]

- 7. Page loading... [guidechem.com]

- 8. 2-Ethyl-2-hydroxybutanoic acid | C6H12O3 | CID 77199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-Butanol, 2-amino- [webbook.nist.gov]

An In-depth Technical Guide to 2-Ethyl-2-hydroxybutanenitrile: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethyl-2-hydroxybutanenitrile (CAS No. 34451-66-6), a cyanohydrin of significant interest as a versatile intermediate in organic synthesis. The document details its chemical and physical properties, historical context, and detailed experimental protocols for its synthesis. Particular emphasis is placed on providing structured data and visual representations of synthetic pathways to aid researchers and professionals in drug development and chemical synthesis.

Introduction

This compound, also known as diethyl ketone cyanohydrin or 3-pentanone (B124093) cyanohydrin, is an organic compound featuring a nitrile and a hydroxyl group attached to the same carbon atom.[1][2][3] Its structure makes it a valuable precursor for the synthesis of various functional groups, including α-hydroxy acids, α-amino acids, and β-amino alcohols, which are important pharmacophores in medicinal chemistry.[1][4] This guide serves as a detailed resource on the discovery, synthesis, and key characteristics of this compound.

History and Discovery

While the specific historical record of the first synthesis of this compound is not well-documented in readily available literature, its creation is a direct application of the well-established cyanohydrin reaction. This reaction, involving the addition of a cyanide anion to a ketone or aldehyde, has been a fundamental transformation in organic chemistry for over a century. The synthesis of cyanohydrins from ketones using alkali cyanides and acetic acid was first reported by Urech in 1872, a method now known as the Urech cyanohydrin method.

The synthesis of the related α-amino acid, 2-amino-2-ethylbutanoic acid, is described in "Organic Syntheses, Collective Volume 3," published in 1955, which utilizes the corresponding cyanohydrin as an intermediate. This indicates that this compound was a known compound and used in organic synthesis by the mid-20th century.

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid.[3] It exhibits moderate solubility in water, which is attributable to the presence of the hydroxyl group capable of hydrogen bonding.[3] It is also soluble in common organic solvents.[3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁NO | [2] |

| Molecular Weight | 113.16 g/mol | [2] |

| CAS Number | 34451-66-6 | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 214.4 °C at 760 mmHg | [5] |

| Density | 0.954 g/cm³ | [5] |

| Flash Point | 83.5 °C | [5] |

| Refractive Index | 1.44 | [1] |

| Vapor Pressure | 0.0343 mmHg at 25 °C | [5] |

| LogP | 1.06108 | [1] |

Synthesis of this compound

The primary method for synthesizing this compound is the nucleophilic addition of a cyanide anion to the carbonyl carbon of 3-pentanone (diethyl ketone). The general reaction scheme is depicted below.

Figure 1: General synthesis of this compound.

Experimental Protocol: Strecker Synthesis Approach

The following protocol is adapted from the principles of the Strecker synthesis of α-amino acids, for which the formation of the cyanohydrin is the initial step. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as it involves highly toxic cyanides.

Materials and Equipment:

-

3-Pentanone (Diethyl ketone)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

A weak acid (e.g., acetic acid) or a mineral acid (e.g., HCl) for in-situ HCN generation

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place a solution of sodium cyanide in water. Cool the flask in an ice bath to 0-5 °C.

-

Addition of Ketone: Slowly add 3-pentanone to the stirred cyanide solution. Maintain the temperature below 10 °C during the addition.

-

Acidification: After the addition of the ketone is complete, slowly add a solution of a weak acid (e.g., acetic acid) or a mineral acid from the dropping funnel. This in-situ generation of HCN will drive the formation of the cyanohydrin. Continue stirring in the ice bath for 2-3 hours.

-

Workup: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): The crude product can be purified by vacuum distillation.

The workflow for the synthesis and workup is illustrated in the following diagram.

Figure 2: Workflow for the synthesis of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, predicted spectral data can be a useful guide for characterization.

Predicted ¹H NMR:

-

The spectrum is expected to show signals for the two ethyl groups and the hydroxyl proton. The methylene (B1212753) protons of the ethyl groups would likely appear as quartets, and the methyl protons as triplets. The hydroxyl proton signal would be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

Predicted ¹³C NMR:

-

The spectrum would show distinct signals for the quaternary carbon bearing the hydroxyl and nitrile groups, the nitrile carbon, and the methylene and methyl carbons of the two equivalent ethyl groups.

Infrared (IR) Spectroscopy:

-

A strong, sharp absorption band characteristic of the nitrile group (C≡N) stretching vibration is expected in the region of 2220-2260 cm⁻¹.

-

A broad absorption band corresponding to the hydroxyl group (O-H) stretching vibration would be present in the region of 3200-3600 cm⁻¹.

Applications in Drug Development and Organic Synthesis

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[4] Its bifunctional nature allows for a variety of subsequent transformations:

-

Hydrolysis of the nitrile group: This can lead to the formation of α-hydroxy-α-ethylbutyric acid or its corresponding amide.

-

Reduction of the nitrile group: This transformation yields 2-amino-1-ethyl-1-hydroxymethyl-propylamine, a β-amino alcohol.

-

Conversion to α-amino acids: Through the Strecker synthesis pathway, this cyanohydrin is a direct precursor to 2-amino-2-ethylbutanoic acid, a non-proteinogenic amino acid.

The following diagram illustrates the key synthetic transformations of this compound.

Figure 3: Key synthetic transformations of this compound.

Safety Information

This compound is a toxic compound and should be handled with extreme care. It is toxic if swallowed, in contact with skin, or if inhaled. It can also cause serious eye damage. As a cyanohydrin, it can decompose to release hydrogen cyanide, a highly toxic gas. All handling should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment, including gloves, lab coat, and safety goggles. An emergency plan for cyanide exposure should be in place.

Conclusion

This compound is a foundational building block in organic synthesis with significant potential for the preparation of compounds relevant to the pharmaceutical and agrochemical industries. While its specific discovery is not prominently documented, its synthesis relies on the well-established cyanohydrin reaction. This guide has provided a detailed overview of its properties, a practical experimental protocol for its synthesis, and an outline of its synthetic utility, serving as a valuable resource for researchers and professionals in the field. Further research into obtaining and publishing detailed experimental spectroscopic data would be a valuable contribution to the chemical community.

References

- 1. 2-Amino-2-ethylbutanoic Acid|Research Chemical [benchchem.com]

- 2. 2-Ethyl-2-hydroxybutyronitrile | C6H11NO | CID 36832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Butyronitrile, 2-ethyl-2-hydroxy- | SIELC Technologies [sielc.com]

- 4. This compound | 34451-66-6 | Benchchem [benchchem.com]

- 5. lookchem.com [lookchem.com]